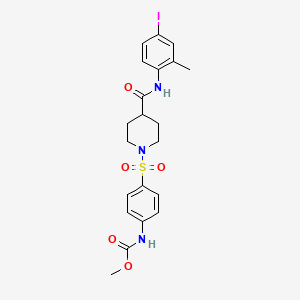
Methyl (4-((4-((4-iodo-2-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps:
Formation of the IODO-2-METHYLPHENYL intermediate: This step involves iodination of 2-methylphenyl using iodine and an oxidizing agent.
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride to form the CARBAMOYL derivative.
Piperidine coupling: The CARBAMOYL derivative is coupled with piperidine under basic conditions to form the piperidinyl intermediate.
Sulfonylation: The piperidinyl intermediate is then sulfonylated using a sulfonyl chloride.
Final coupling: The sulfonylated intermediate is finally coupled with methyl phenyl carbamate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of copper(I) iodide.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and carbamate groups on biological systems. It may serve as a model compound for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The iodine atom may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL N-[4-({4-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE
- METHYL N-[4-({4-[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE
Uniqueness
The presence of the iodine atom in METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H24IN3O5S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
methyl N-[4-[4-[(4-iodo-2-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C21H24IN3O5S/c1-14-13-16(22)3-8-19(14)24-20(26)15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)23-21(27)30-2/h3-8,13,15H,9-12H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
PYEKBFRBEIQBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















